molecular formula C12H13BrO2 B8176848 (E)-ethyl 3-(5-bromo-2-methylphenyl)acrylate

(E)-ethyl 3-(5-bromo-2-methylphenyl)acrylate

Cat. No.: B8176848
M. Wt: 269.13 g/mol
InChI Key: MWPSZARDINALEX-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-(5-bromo-2-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to an acrylate moiety, which is further substituted with a 5-bromo-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(5-bromo-2-methylphenyl)acrylate typically involves the reaction of ethyl acrylate with 5-bromo-2-methylbenzaldehyde in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium acetate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(5-bromo-2-methylphenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-ethyl 3-(5-bromo-2-methylphenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(5-bromo-2-methylphenyl)acrylate involves its interaction with molecular targets through its functional groups. The ester group can participate in esterification and transesterification reactions, while the bromine atom can undergo nucleophilic substitution. The acrylate moiety allows for polymerization reactions, making it useful in materials science.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromopropionate: Similar in structure but lacks the phenyl ring.

    2-Bromo-5-methylpyridine: Contains a bromine atom and a methyl group but is a pyridine derivative.

    2-Bromo-5-(trifluoromethyl)pyridine: Similar bromine substitution but with a trifluoromethyl group.

Uniqueness

(E)-ethyl 3-(5-bromo-2-methylphenyl)acrylate is unique due to the combination of its acrylate ester group and the 5-bromo-2-methylphenyl substitution. This combination imparts specific reactivity and properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

ethyl (E)-3-(5-bromo-2-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-3-15-12(14)7-5-10-8-11(13)6-4-9(10)2/h4-8H,3H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPSZARDINALEX-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.